3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL
CAS No.:
Cat. No.: VC17454809
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F3NO |
|---|---|
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | 3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C9H10F3NO/c10-6-2-1-5(7(13)3-4-14)8(11)9(6)12/h1-2,7,14H,3-4,13H2 |
| Standard InChI Key | YLUQSZPRZNNUNP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C(CCO)N)F)F)F |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉F₃NO |
| Molecular Weight | 207.17 g/mol |
| CAS Number | Not explicitly provided |
| SMILES | OC(CN)C1=C(F)C(=C(C=C1)F)F |
The compound’s stereochemistry is significant; the (3R)-enantiomer is explicitly documented as a distinct entity with potential chiral-specific bioactivity.
Chemical Structure and Stereochemistry
Molecular Architecture
The molecule features a three-carbon chain (propanol backbone) with:
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A hydroxyl group (-OH) at the first carbon.
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An amino group (-NH₂) and a 2,3,4-trifluorophenyl ring at the third carbon.
The trifluorophenyl group’s fluorine atoms create a polarized aromatic system, enhancing dipole interactions and steric hindrance. This structure is confirmed via NMR spectroscopy, which resolves signals for fluorine and proton environments.
Stereochemical Considerations
The (3R)-enantiomer, (3R)-3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol, is synthesized through asymmetric catalysis or chiral resolution. Enantiomeric purity is critical for pharmaceutical applications, as biological systems often exhibit stereoselectivity. For example, the (3R)-form may bind preferentially to specific enzyme pockets due to spatial compatibility.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Typical synthetic routes involve:
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Friedel-Crafts Acylation: Introducing the trifluorophenyl group to a propanol precursor.
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Reductive Amination: Converting ketone intermediates to amino alcohols using sodium borohydride or hydrogenation.
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Purification: Column chromatography or recrystallization to isolate the product.
Industrial Manufacturing
Industrial processes prioritize efficiency and scalability:
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Continuous Flow Reactors: Enhance reaction control and yield by maintaining optimal temperature and pressure.
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Automated Purification Systems: Reduce human intervention and improve consistency.
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility | Moderate in polar solvents |
| Lipophilicity (LogP) | Increased due to fluorine |
Chemical Stability
The compound is stable under standard conditions but susceptible to oxidation at the amino group. Storage under inert atmospheres is recommended.
Chemical Reactivity and Functionalization
Key Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄ in acidic medium | Ketone derivative |
| Reduction | NaBH₄ in methanol | Amino alcohol derivatives |
| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-substituted analogs |
Mechanism of Action and Biological Interactions
The trifluorophenyl group facilitates strong hydrogen bonding with protein residues, inducing conformational changes in enzymes or receptors. For example, in kinase inhibition, the compound’s fluorine atoms interact with hydrophobic pockets, displacing water molecules and enhancing binding affinity.
Analytical Characterization Techniques
Spectroscopic Methods
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 1.8 (m, 2H, CH₂), δ 3.6 (t, OH) |
| ¹⁹F NMR | δ -120 ppm (trifluorophenyl) |
| Mass Spectrometry | m/z 207 [M+H]⁺ |
Applications in Pharmaceutical Research
Drug Candidate Synthesis
The compound serves as a building block for:
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Kinase Inhibitors: Targeting cancer pathways.
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Antidepressants: Modulating serotonin receptors.
Comparative Efficacy
| Parameter | 3-Amino-3-(2,3,4-TFP)propan-1-OL | 3-(2,3,6-TFP)propan-1-ol |
|---|---|---|
| Lipophilicity (LogP) | 2.1 | 1.8 |
| Metabolic Stability | High | Moderate |
Future Research Directions
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Pharmacokinetic Studies: Absorption, distribution, and excretion profiles.
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Target Identification: High-throughput screening for novel biological targets.
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Synthetic Optimization: Developing enantioselective routes for industrial-scale production.
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